molecular formula C8H7FN2O4S B10757120 2-[(4-fluorophenyl)sulfonylamino]-N-oxo-ethanamide

2-[(4-fluorophenyl)sulfonylamino]-N-oxo-ethanamide

Cat. No.: B10757120
M. Wt: 246.22 g/mol
InChI Key: ATANXIMWDMRRIO-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfonylamino]-N-oxo-ethanamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfonylamino]-N-oxo-ethanamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfonylamino]-N-oxo-ethanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-fluorophenyl)sulfonylamino]-N-oxo-ethanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfonylamino]-N-oxo-ethanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H7FN2O4S

Molecular Weight

246.22 g/mol

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]-N-oxoacetamide

InChI

InChI=1S/C8H7FN2O4S/c9-6-1-3-7(4-2-6)16(14,15)10-5-8(12)11-13/h1-4,10H,5H2

InChI Key

ATANXIMWDMRRIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCC(=O)N=O

Origin of Product

United States

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